molecular formula C16H24ClNO4 B12715442 N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride CAS No. 92514-99-3

N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride

Cat. No.: B12715442
CAS No.: 92514-99-3
M. Wt: 329.82 g/mol
InChI Key: IKNIBOBPQLBOOM-UQKRIMTDSA-N
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Description

N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, an oxopropyl chain, and an L-leucine moiety, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Amination: The resulting intermediate undergoes amination to introduce the L-leucine moiety.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxopropyl chain can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-alanine hydrochloride
  • N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-valine hydrochloride
  • N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-isoleucine hydrochloride

Uniqueness

N-(3-(4-Methoxyphenyl)-3-oxopropyl)-L-leucine hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Compared to its analogs, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

92514-99-3

Molecular Formula

C16H24ClNO4

Molecular Weight

329.82 g/mol

IUPAC Name

(2S)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]-4-methylpentanoic acid;hydrochloride

InChI

InChI=1S/C16H23NO4.ClH/c1-11(2)10-14(16(19)20)17-9-8-15(18)12-4-6-13(21-3)7-5-12;/h4-7,11,14,17H,8-10H2,1-3H3,(H,19,20);1H/t14-;/m0./s1

InChI Key

IKNIBOBPQLBOOM-UQKRIMTDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)OC.Cl

Canonical SMILES

CC(C)CC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)OC.Cl

Origin of Product

United States

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